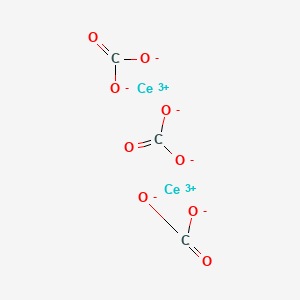

C3Ce2O9

Cerium(III) carbonate

CAS No.: 537-01-9

Cat. No.: VC3771371

Molecular Formula: Ce2(CO3)3

C3Ce2O9

Molecular Weight: 460.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537-01-9 |

|---|---|

| Molecular Formula | Ce2(CO3)3 C3Ce2O9 |

| Molecular Weight | 460.26 g/mol |

| IUPAC Name | cerium(3+);tricarbonate |

| Standard InChI | InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

| Standard InChI Key | GHLITDDQOMIBFS-UHFFFAOYSA-H |

| SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] |

| Canonical SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] |

Introduction

Properties of Cerium(III) Carbonate

Physical Properties

Cerium(III) carbonate presents as a white solid at room temperature with a crystalline structure that varies depending on synthesis conditions and hydration state . Its key physical properties are summarized in the following table:

The morphology of cerium(III) carbonate particles can be precisely controlled during synthesis, yielding diverse shapes including plates, flying-saucer forms, and macaron-like structures. The size of these particles can be manipulated within a broad range from nanometers to micrometers by adjusting synthesis parameters .

Chemical Properties

Cerium(III) carbonate exhibits chemical behavior typical of both rare earth carbonates and cerium(III) compounds. Some notable chemical properties include:

-

Thermal Decomposition: When heated (calcined), cerium(III) carbonate readily converts to cerium oxide (CeO₂), making it a valuable precursor for oxide production .

-

Acid Reactivity: Like other metal carbonates, cerium(III) carbonate releases carbon dioxide when treated with dilute acids, forming the corresponding cerium(III) salts .

-

Complex Formation: Cerium(III) from the carbonate can form various complexes, as demonstrated in organometallic chemistry research where unique structures such as {Ce(Cp*)₂(thf)}₂(μ-η²:η¹-CO₃) have been synthesized .

-

Redox Behavior: While cerium(III) carbonate itself maintains the +3 oxidation state of cerium, it can be converted to compounds containing cerium in other oxidation states, particularly the more stable cerium(IV) in appropriate conditions.

-

Transformational Stability: When cerium(III) carbonate is converted to cerium oxide through calcination, the resulting particles often maintain the morphological characteristics of the original carbonate particles, allowing for morphology control of the oxide product .

The chemical stability of cerium(III) carbonate in different media is particularly relevant for its applications and handling. In aqueous environments, its extremely low solubility in water contributes to its stability in ambient conditions .

Synthesis Methods

Traditional Precipitation Methods

The conventional synthesis of cerium(III) carbonate typically involves precipitation reactions between soluble cerium(III) salts and carbonate sources. These methods generally require careful control of reaction parameters such as pH, temperature, and concentration to achieve desired properties in the final product.

Advanced Room-Temperature Synthesis

Recent research has developed more sophisticated methods for cerium(III) carbonate synthesis with enhanced control over particle morphology and size. A notable advancement is the homogeneous precipitation method utilizing 1,1′-carbonyldiimidazole (CDI) and imidazole in acetone without requiring heating .

This innovative approach offers several advantages:

-

The decomposition rate of CDI can be precisely controlled by adjusting the amount of water in the reaction mixture.

-

The morphology of resulting cerium carbonate particles can be tuned to achieve plate-like, flying-saucer, or macaron-like shapes.

-

Particle size can be controlled within a range from 180 nm to 13 μm by modifying reaction conditions.

-

The synthesis proceeds at room temperature, eliminating the need for complex temperature control systems and reducing energy requirements .

This method represents a significant advancement for large-scale production scenarios, where precise temperature control across large reaction volumes can be challenging and energy-intensive.

Organometallic Synthesis Pathways

An entirely different synthetic approach to cerium(III) carbonate species has been demonstrated through organometallic reactions. Research has shown that the reaction between {CeCp₂H}₂ (where Cp represents pentamethylcyclopentadienyl) and carbon dioxide in tetrahydrofuran (THF) produces a novel cerium(III) carbonate complex with the structure {Ce(Cp*)₂(thf)}₂(μ-η²:η¹-CO₃) .

The mechanism for this transformation appears to involve the intermediacy of a bridging oxo-complex, which could form either from ring opening and oxygen abstraction from THF or via insertion of CO₂ followed by elimination of formaldehyde from a methylenediolate intermediate .

Applications of Cerium(III) Carbonate

Precursor for Cerium Compounds

One of the primary applications of cerium(III) carbonate is as a precursor for the synthesis of other cerium compounds. It serves as an excellent starting material for:

-

Production of cerium(III) chloride through reaction with hydrochloric acid .

-

Synthesis of cerium oxide (CeO₂) via calcination, with the ability to maintain morphological characteristics through the transformation process .

-

Preparation of various cerium-based materials used in catalysis, ceramics, and glass manufacturing.

Industrial Applications

Cerium(III) carbonate finds direct applications in several industries:

-

Lighting Industry: The compound is utilized in the production of incandescent lamps, contributing to their performance and longevity .

-

Glass Industry: While cerium compounds broadly are used as glass polishing agents and for removing free oxygen and sulfur in glass manufacturing, cerium(III) carbonate specifically serves as a source material for these applications .

-

Catalysis: As a precursor to catalytically active cerium compounds, cerium(III) carbonate indirectly contributes to numerous catalytic processes in industrial and environmental applications.

-

Materials Science: The ability to control morphology and size of cerium(III) carbonate particles makes it valuable for specialized materials applications requiring precise structural characteristics .

Recent Research Findings

Morphology Control in Synthesis

Recent research has made significant progress in controlling the morphology of cerium(III) carbonate particles. Using the CDI-based room-temperature synthesis method, researchers have achieved unprecedented control over particle shape and size . This advancement holds particular promise for applications where particle morphology directly influences performance, such as in catalysis and advanced materials.

The ability to maintain morphological characteristics during transformation to cerium oxide further extends the utility of this approach, allowing for the design of cerium oxide nanoparticles with specific structural features tailored to application requirements .

Organometallic Cerium Carbonate Complexes

Investigation into organometallic cerium chemistry has led to the synthesis and characterization of novel cerium(III) carbonate species. The reaction between a dinuclear cerium(III) hydride complex and carbon dioxide produced an unusual cerium(III) carbonate complex with a distinct bridging coordination mode .

This research provides valuable mechanistic insights into carbon dioxide activation by cerium complexes and the formation of metal-carbonate species, which may inform future developments in CO₂ capture and utilization technologies.

Behavior in Carbonate-Alkaline Media

Studies examining the behavior of rare earth elements in carbonate-alkaline systems have yielded insights into cerium compound transformations. While focused primarily on cerium(III) phosphate, this research suggests a sequential dissolution mechanism where rare earth metal phosphates first convert to insoluble carbonates before forming soluble carbonate complexes .

These findings have implications for extraction processes involving cerium and other rare earth elements, particularly from waste materials such as phosphogypsum, where carbonate-alkaline leaching has achieved extraction efficiencies exceeding 53% for rare earth elements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume